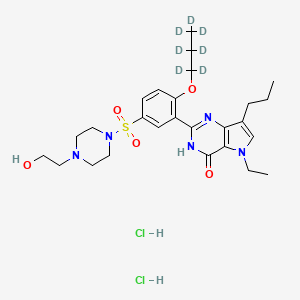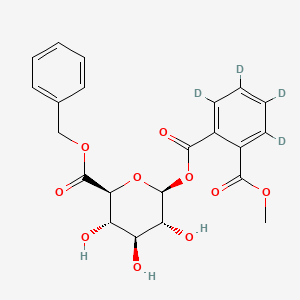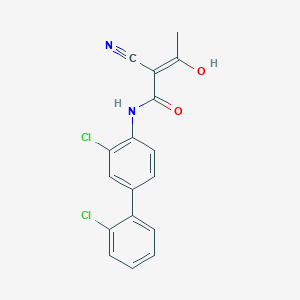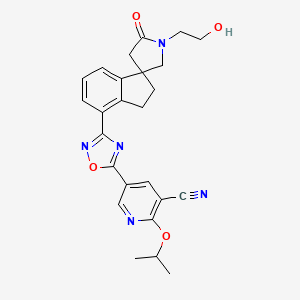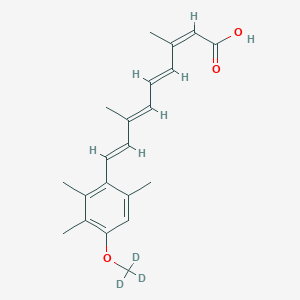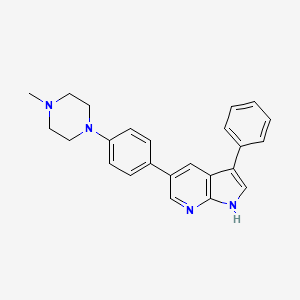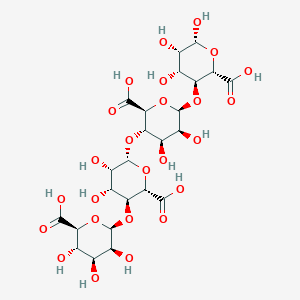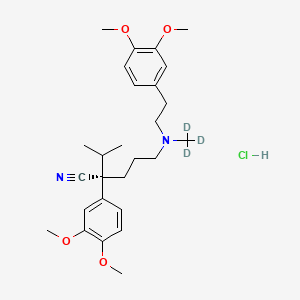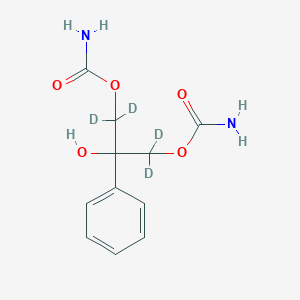
2-Hydroxy Felbamate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Felbamate-d4 is a deuterated analogue of 2-Hydroxy Felbamate, which is an impurity of Felbamate. Felbamate is an anticonvulsant drug used in the treatment of epilepsy. The molecular formula of this compound is C11H10D4N2O5, and it has a molecular weight of 258.26 g/mol .
準備方法
The synthesis of 2-Hydroxy Felbamate-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Felbamate. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to maximize yield and purity .
化学反応の分析
2-Hydroxy Felbamate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major products formed from these reactions include deuterated analogues of the original compounds, which can be used in various scientific research applications. For example, oxidation of this compound can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols .
科学的研究の応用
2-Hydroxy Felbamate-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of deuterated compounds. In biology, it is used to study metabolic pathways and enzyme kinetics. In medicine, it is used in the development of new anticonvulsant drugs and in the study of drug metabolism and pharmacokinetics .
In industry, this compound is used in the production of deuterated pharmaceuticals and other deuterated compounds. Its unique properties make it valuable for various applications, including drug development, environmental monitoring, and forensic analysis .
作用機序
The mechanism of action of 2-Hydroxy Felbamate-d4 is similar to that of Felbamate. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. This antagonism blocks the effects of excitatory amino acids and suppresses seizure activity. Additionally, this compound may modulate sodium channel conductance, blocking sustained repetitive firing .
類似化合物との比較
2-Hydroxy Felbamate-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. Similar compounds include 2-Hydroxy Felbamate, Felbamate, and other deuterated analogues of anticonvulsant drugs. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic profiles and stability .
特性
分子式 |
C11H14N2O5 |
|---|---|
分子量 |
258.26 g/mol |
IUPAC名 |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-hydroxy-2-phenylpropyl) carbamate |
InChI |
InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 |
InChIキー |
VTXNIAJKDLEHGX-KXGHAPEVSA-N |
異性体SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)(C([2H])([2H])OC(=O)N)O)OC(=O)N |
正規SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)


![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
